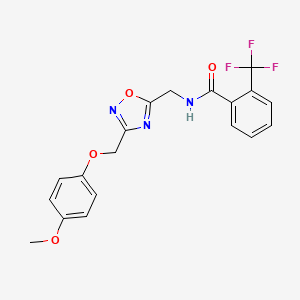

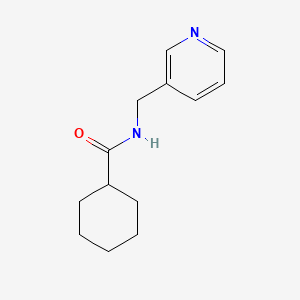

![molecular formula C8H5N3 B2528624 Imidazo[1,5-a]pyridine-6-carbonitrile CAS No. 1427445-64-4](/img/structure/B2528624.png)

Imidazo[1,5-a]pyridine-6-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,5-a]pyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest due to its presence in a variety of agrochemicals and pharmaceuticals. The structure of imidazo[1,5-a]pyridine is notable for its incorporation of both imidazole and pyridine rings, which are connected in a fused arrangement, providing a rigid and planar scaffold that is often beneficial for biological activity .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives has been extensively studied, with a variety of methods being developed to construct this scaffold from readily available starting materials. One approach involves the one-step synthesis of imidazo[1,5-a]pyridines by reacting pyridine-2-carbonitriles with DMF under Vilsmeier conditions . Other methodologies include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . Additionally, copper-catalyzed denitrogenative transannulation reactions of pyridotriazoles with amines and amino acids have been developed to synthesize imidazo[1,5-a]pyridines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of an imidazole ring to a pyridine ring, which imparts a degree of planarity and rigidity to the molecule. This structural feature is conducive to the formation of stable N-heterocyclic carbenes, as demonstrated by the synthesis and characterization of Rh(I) mono- and biscarbenes derived from imidazo[1,5-a]pyridin-3-ylidenes10.

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its reactive nitrile group and the presence of nitrogen atoms in the heterocyclic rings. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produces imidazo[1,2-a]pyridine derivatives, which have been used as fluorescent probes for mercury ion detection . The nitrile group also serves as a thio-trapping warhead in cathepsin S inhibitors, highlighting the compound's potential in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the nitrile group and the fused heterocyclic system. These compounds typically exhibit good stability and can be designed to possess specific electronic and steric properties, making them suitable for a range of applications, including as fluorescent probes and enzyme inhibitors . The planar structure of the imidazo[1,5-a]pyridine core is also advantageous for interactions with biological targets, which can be leveraged in drug design .

Scientific Research Applications

Versatile Synthesis Processes

Imidazo[1,5-a]pyridine-6-carbonitrile is involved in various one-step synthesis processes. It has been utilized in the synthesis of imidazo[1,5-a]pyridines, imidazo[1,5-a]quinolines, and imidazo[5,1-a]isoquinolines through Vilsmeier reactions, demonstrating its versatility in creating polycyclic N-heterocyclic compounds (Sasaki, Tsurumori, & Hirota, 1998).

Pharmaceutical Applications

This compound serves as a "drug prejudice" scaffold in medicinal chemistry due to its broad range of applications, including in the synthesis of anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and proton pump inhibitors (Deep et al., 2016).

Development of Fluorescent Probes

This compound has been utilized in the synthesis of fluorescent probes. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, leads to the production of imidazo[1,2-a]pyridine derivatives that act as efficient fluorescent probes for mercury ion detection (Shao et al., 2011).

Catalyst for Synthesizing Heterocycles

This compound is used in isonitrile alkylations, leading to the creation of valuable heterocycles for pharmaceutical synthesis, demonstrating its importance in the development of novel therapeutics (Li, Chao, & Fleming, 2016).

Developing Stable N-heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton, including its carbonitrile derivatives, provides a platform for generating stable N-heterocyclic carbenes, crucial in synthetic chemistry (Alcarazo et al., 2005).

Fluorescent Membrane Probes

Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and tested as successful intercalators in lipid bilayers, showing potential as fluorescent membrane probes for studying cellular health and biochemical pathways (Renno et al., 2022).

Antitumor Therapy

Imidazo[1,2-a]pyridine and its derivatives have shown significant anticancer activities, with various analogues being used as lead molecules in clinical trials for novel anticancer agents (Goel, Luxami, & Paul, 2016).

Safety and Hazards

While specific safety and hazard information for Imidazo[1,5-a]pyridine-6-carbonitrile is not available in the search results, general precautions for handling similar compounds include avoiding ingestion and inhalation, ensuring adequate ventilation, avoiding dust formation, and keeping the container tightly closed in a dry and well-ventilated place .

Future Directions

Imidazo[1,5-a]pyridine and its derivatives have attracted growing attention due to their potential pharmaceutical applications . Future research will likely continue to explore new synthetic methodologies, investigate their mechanisms of action, and develop new applications in the field of agrochemicals and pharmaceuticals .

Mechanism of Action

Target of Action

Imidazo[1,5-a]pyridine-6-carbonitrile is a significant structural component of a large number of agrochemicals and pharmaceuticals Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent anticancer agents, targeting the kras g12c protein .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives have been reported to interact with their targets through covalent bonding .

Biochemical Pathways

Imidazopyridines have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives have been reported to have potent anticancer effects .

properties

IUPAC Name |

imidazo[1,5-a]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-3-7-1-2-8-4-10-6-11(8)5-7/h1-2,4-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGUZQPKYJWBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CN=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

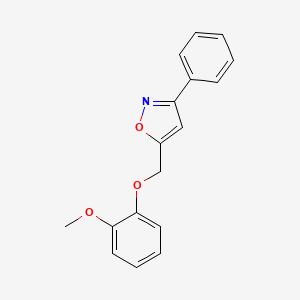

![5-chloro-N-({2-[(2-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2528543.png)

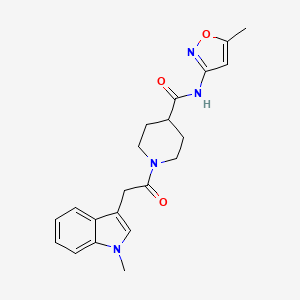

![ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2528544.png)

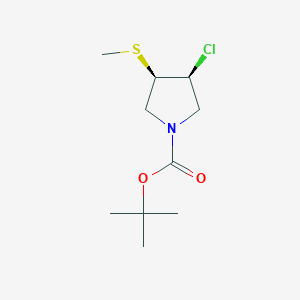

![methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2528550.png)

![{4-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/no-structure.png)

![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)